molecular formula C11H10N2O B6503052 2-methyl-4-phenoxypyrimidine CAS No. 7218-67-9

2-methyl-4-phenoxypyrimidine

Cat. No. B6503052
CAS RN: 7218-67-9
M. Wt: 186.21 g/mol
InChI Key: YIXSTLMFTRBPDF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxypyrimidine (MPP) is a heterocyclic organic compound with the chemical formula C11H10N2O. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of 2-methyl-4-phenoxypyrimidine consists of a pyrimidine ring attached to a phenol group at the 4-position and a methyl group at the 2-position . The molecular weight of this compound is 186.21 g/mol.

Scientific Research Applications

Anti-Infective Therapeutics

Pyrimidines have been used in the development of anti-infective therapeutics . They have shown potential in treating various infections, making them a valuable asset in the field of medicinal chemistry .

Anticancer Drugs

Pyrimidines have also been used in the development of anticancer drugs . Their ability to interfere with cell growth and replication makes them effective in combating cancer cells .

Immunology and Immuno-Oncology

In the field of immunology and immuno-oncology, pyrimidines have shown promise . They can potentially be used to modulate the immune response, which can be beneficial in treating various immune-related conditions and cancers .

Neurological Disorders

Pyrimidines have been used in the treatment of neurological disorders . They can potentially affect various neurological pathways, providing a new approach to treating these conditions .

Chronic Pain Management

Pyrimidines have potential applications in the management of chronic pain . They can potentially interact with various pain pathways, providing relief for individuals suffering from chronic pain conditions .

Diabetes Mellitus

Pyrimidines have been studied for their potential use in treating diabetes mellitus . They can potentially interact with various metabolic pathways, providing a new approach to managing this condition .

Nonlinear Optical Materials

Pyrimidine derivatives have been studied for their potential use in nonlinear optical materials . These materials have unique optical properties that make them useful in various applications, such as optoelectronics .

Antifungal Activities

New pyrimidine derivatives have been synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities .

properties

IUPAC Name

2-methyl-4-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXSTLMFTRBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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